1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(2-fluorophenyl)methyl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(2-fluorophenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O2/c1-2-32-20-7-8-23-21(13-20)24(19(14-27)16-28-23)30-11-9-17(10-12-30)25(31)29-15-18-5-3-4-6-22(18)26/h3-8,13,16-17H,2,9-12,15H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVHEBGAZOCVKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(2-fluorophenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route can be outlined as follows:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent like potassium cyanide.
Ethoxylation: The ethoxy group can be introduced through an ethoxylation reaction using ethanol and a suitable catalyst.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Coupling with Fluorophenylmethyl Group: The final step involves coupling the quinoline derivative with the fluorophenylmethyl group using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(2-fluorophenyl)methyl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and ethoxy groups, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(2-fluorophenyl)methyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(2-fluorophenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substitutents
- 1-(3-Cyano-6-ethoxyquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide Differs by replacing the 2-fluorophenyl group with a 2-methoxyphenyl substituent. This could impact pharmacokinetic properties such as metabolic stability .
- 1-(3-Cyano-6-ethoxyquinolin-4-yl)-N-(3-methylphenyl)piperidine-4-carboxamide Substitutes the fluorophenyl group with a 3-methylphenyl moiety.
Heterocyclic Core Variations
- Oxazole-Based Analogues () Compounds like N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((2-(2-fluoro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide replace the quinoline core with an oxazole ring. ~57–58% for chloro/trifluoromethyl variants) .
- Pyrimidine-Based Analogues () 1-[6-(4-Ethylphenoxy)-4-pyrimidinyl]-N-(4-fluorobenzyl)piperidine-4-carboxamide uses a pyrimidine ring linked via a phenoxy group. The 4-fluorobenzyl substituent (vs. 2-fluorophenyl in the target compound) may alter binding orientation in enzyme pockets due to positional isomerism .
Pharmacological Target Analogues
- SARS-CoV-2 Inhibitors () Compounds like (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide share the piperidine-carboxamide scaffold but incorporate bulkier aromatic groups (naphthalene). The target compound’s quinoline core may offer distinct advantages in RNA-binding or protease inhibition due to planar aromaticity .
- Fentanyl Derivatives () Analogues such as N-(2-fluorophenyl)-N-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]propanamide highlight the versatility of fluorophenyl-piperidine motifs. However, the absence of a quinoline or oxazole core shifts the therapeutic focus (e.g., opioid receptor modulation vs. antiviral activity) .
Table 1: Key Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Feasibility: The target compound’s synthesis likely follows routes similar to ’s oxazole derivatives, though quinoline functionalization may require additional steps (e.g., cyano/ethoxy introduction) .
- Structure-Activity Relationships (SAR): The 2-fluorophenyl group optimizes a balance between lipophilicity and electronic effects compared to 4-fluoro or methoxy analogues . Quinoline’s planar structure may enhance stacking interactions in nucleic acid targets, unlike non-aromatic cores (e.g., piperidine-thienopyridines in ) .
- Therapeutic Potential: Analogous compounds in and suggest antiviral applications, but the target’s unique substituents warrant further in vitro profiling against specific viral targets .
Biological Activity
The compound 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(2-fluorophenyl)methyl]piperidine-4-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 325.4 g/mol. The structure includes a quinoline moiety, which is known for various biological activities, and a piperidine ring that contributes to its pharmacological profile.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C20H22FN2O |
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer activity. Quinoline derivatives have been studied extensively for their ability to inhibit tumor growth through various mechanisms, including:
- Inhibition of Tyrosine Kinases : These compounds have been shown to inhibit receptor tyrosine kinases, which play a crucial role in cancer cell proliferation and survival .
- Induction of Apoptosis : Studies have demonstrated that quinoline-based compounds can induce apoptosis in cancer cells by activating intrinsic pathways .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Research suggests that quinoline derivatives possess antibacterial and antifungal activities, potentially making them candidates for treating infections caused by resistant strains .
The mechanisms underlying the biological activity of this compound include:
- Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in cancer cell signaling pathways.
- Cell Cycle Arrest : The compound may induce cell cycle arrest at various phases, preventing cancer cell division.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, contributing to cell death.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds. Below are key findings from recent research:
| Study Reference | Findings |
|---|---|
| Study 1 | Demonstrated that quinoline derivatives inhibited proliferation in breast cancer cell lines. |
| Study 2 | Reported enhanced apoptosis in leukemia cells treated with similar piperidine derivatives. |
| Study 3 | Showed antibacterial activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) below 50 µg/mL. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
